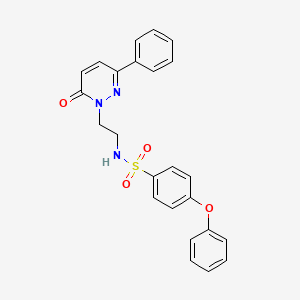

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide

Description

N-(2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a synthetic small molecule characterized by a pyridazinone core linked to a phenoxybenzenesulfonamide moiety via an ethyl spacer. The sulfonamide group enhances solubility and hydrogen-bonding capacity, while the phenoxy substituent may contribute to hydrophobic interactions with target proteins .

Propriétés

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-phenoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S/c28-24-16-15-23(19-7-3-1-4-8-19)26-27(24)18-17-25-32(29,30)22-13-11-21(12-14-22)31-20-9-5-2-6-10-20/h1-16,25H,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMDYTKZZBGYKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

Sulfonamide Formation: The final step involves the reaction of the pyridazinone derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme interactions and biological pathways.

Medicine: Potential use as an antimicrobial or anticancer agent due to its sulfonamide moiety.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This compound may interact with specific proteins or enzymes, disrupting their normal function and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural Features

The compound shares structural motifs with derivatives reported in patent literature, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ). Key differences include:

- Core Heterocycle: The pyridazinone in the target compound vs. pyrazolo[3,4-d]pyrimidine in Example 53.

- Substituents: The target lacks fluorinated chromen-4-one and incorporates a phenoxy group instead of a methylbenzamide.

- Linker: Both use ethyl linkers, but Example 53 includes a fluorophenyl-chromenone extension.

Physicochemical Properties

The absence of fluorine in the target compound suggests improved aqueous solubility compared to Example 53, which contains multiple hydrophobic fluorinated groups. The sulfonamide in both compounds enhances polarity, but the chromenone in Example 53 may reduce solubility .

Pharmacological Activity

While direct activity data for the target compound is unavailable, structural analogs provide insights:

- Example 53: Reported in a patent for kinase inhibition (e.g., PI3K/mTOR pathways) due to its pyrazolopyrimidine core and fluorinated chromenone, which enhances target binding .

- The phenoxybenzenesulfonamide may modulate selectivity toward PDE isoforms.

Binding Affinity and Selectivity

- Example 53 : Fluorine atoms likely increase lipophilicity and binding to hydrophobic kinase pockets.

- Target Compound: The phenoxy group may engage in π-π stacking with aromatic residues in PDE4, while the sulfonamide could form hydrogen bonds with catalytic domains.

Activité Biologique

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a novel compound belonging to the class of pyridazine derivatives. This compound has garnered attention due to its unique structural features and potential therapeutic applications, particularly in antimicrobial and anti-inflammatory activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , featuring a pyridazine ring fused with a phenyl group and a sulfonamide moiety. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.4 g/mol |

| CAS Number | 921534-24-9 |

Antimicrobial Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antibacterial activity against various strains of bacteria. Studies have shown that structural modifications can enhance or diminish this activity. For instance, the presence of specific substituents on the aromatic rings has been linked to improved efficacy against both Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Activity

A study evaluating similar pyridazinone derivatives demonstrated their effectiveness against resistant bacterial strains, highlighting the potential of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide as a lead compound in antibiotic development.

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory effects. Pyridazine derivatives have shown promise in inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. The inhibition of these enzymes can lead to reduced inflammation and pain relief .

Mechanism of Action

The mechanism involves binding to the active sites of COX enzymes, thus blocking the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation. This action suggests that the compound could be beneficial in treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridazine Ring : Achieved through reactions involving hydrazine and suitable diketones.

- Introduction of Phenoxy Group : Utilized via nucleophilic substitution reactions.

- Sulfonamide Formation : Involves coupling reactions with sulfonyl chlorides.

These synthetic routes allow for further modifications that can enhance biological activity and selectivity against specific targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide, a comparison with structurally related compounds is essential:

| Compound Name | Biological Activity |

|---|---|

| 2-Ethyl-4-(isoquinolin-4-ylamino)-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-6-phenylpyridazin-3-one | Potential PDE4 inhibitor |

| 6-Methyl-2,4-disubstituted pyridazinones | Agonists for formyl peptide receptors |

| N-methyl derivatives of pyridazinones | Enhanced antibacterial activity |

This table illustrates the diverse biological activities exhibited by compounds within the same class, emphasizing the need for ongoing research into optimizing the pharmacological profile of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide.

Q & A

Basic Questions

Q. What are the standard synthetic routes and characterization methods for N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling sulfonamide precursors with pyridazine derivatives. Characterization relies on 1H NMR and 13C NMR to confirm structural integrity, supplemented by HPLC for purity assessment (>95%). Experimental data, including spectral peaks and retention times, should be cross-referenced with published protocols .

Q. Which analytical techniques are critical for verifying the compound’s purity and structural consistency?

- Methodological Answer : Use HPLC with UV detection to quantify purity, ensuring retention times align with established standards. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if applicable) resolves stereochemical ambiguities. Cross-check spectral data with databases like the IUCr electronic archives for reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s biological activity and selectivity?

- Methodological Answer : Employ dose-response assays (e.g., IC50 determination) in cell-based models, using ANOVA with post hoc tests (e.g., Fisher’s PLSD) to compare treatment groups. Include positive/negative controls and replicate experiments (n ≥ 4) to minimize variability. For target engagement, perform molecular docking (e.g., PDB code 3HKC) to predict binding modes .

Q. How can contradictory findings in pharmacological data (e.g., varying potency across studies) be resolved?

- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., assay conditions, cell lines). Validate results using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays). Apply Bayesian statistics to quantify uncertainty and adjust for batch effects .

Q. What methodologies are recommended to assess the compound’s environmental fate and ecological risks?

- Methodological Answer : Follow long-term environmental simulations (e.g., OECD guidelines) to study degradation pathways and bioaccumulation. Use LC-MS/MS to detect metabolites in abiotic/biotic samples. For ecotoxicology, apply multi-tiered testing (acute/chronic exposure in model organisms) and probabilistic risk assessment to estimate hazard quotients .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

- Methodological Answer : Perform SAR studies focusing on substituents influencing lipophilicity (e.g., trifluoromethyl groups) and metabolic hotspots. Use in vitro microsomal stability assays (human/rat liver microsomes) paired with molecular dynamics simulations to predict CYP450 interactions. Optimize using iterative design-feedback loops .

Q. What strategies are effective for analyzing the compound’s binding interactions with off-target proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.